2-(4-Methylphenoxy)acetohydrazide
Overview
Description
2-(4-Methylphenoxy)acetohydrazide is a chemical compound that has been synthesized and studied for various biological activities. It serves as a core structure for the development of numerous derivatives with potential therapeutic applications. The compound and its derivatives have been characterized using various spectroscopic methods and evaluated for their biological activities, including antitumor, antileishmanial, lipase inhibition, α-glucosidase inhibition, and urease inhibition activities .
Synthesis Analysis
The synthesis of 2-(4-Methylphenoxy)acetohydrazide derivatives involves multiple steps, starting from the reaction of appropriate phenoxyacetate with hydrazine hydrate in ethanol . Further chemical modifications lead to the formation of various heterocyclic compounds, such as triazoles and oxadiazoles, which are then subjected to additional reactions like aminomethylation to yield Mannich bases . The synthesis process is carefully characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenoxy)acetohydrazide derivatives has been elucidated using single-crystal X-ray diffraction. The compounds exhibit different crystal systems and space groups, with hydrogen bonding and π-π interactions contributing to the stabilization of the crystal structures . The N—N bond length in the acetohydrazide group indicates some degree of electronic delocalization .
Chemical Reactions Analysis
The synthesized 2-(4-Methylphenoxy)acetohydrazide derivatives undergo various chemical reactions to yield compounds with potential biological activities. Cyclization reactions lead to the formation of triazole-thiones, while aminomethylation reactions produce Mannich bases . The introduction of different substituents and functional groups through these reactions is crucial for modulating the biological activities of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methylphenoxy)acetohydrazide derivatives are closely related to their molecular structures. The compounds exhibit different melting points, solubilities, and crystalline forms, which are influenced by the nature of the substituents and the intermolecular interactions within the crystal lattice . The biological activities of these compounds are also significantly affected by these properties, as seen in their varying inhibitory activities against different enzymes and cancer cell lines .
Scientific Research Applications
Nonlinear Optical Properties
2-(4-Methylphenoxy)acetohydrazide, as part of a group of hydrazones, has been studied for its nonlinear optical properties. Research conducted by Naseema et al. (2010) focused on three hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide (compound-1), showing their potential as candidates for optical device applications, like optical limiters and optical switches. This is due to their effective two-photon absorption and optical power limiting behavior at specific wavelengths (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Antimicrobial and Antifungal Activities
Another significant application of 2-(4-Methylphenoxy)acetohydrazide derivatives is in the field of antimicrobial and antifungal activities. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, demonstrating their effectiveness in antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009). Another study by Varshney, Husain, and Parcha (2014) also showed that Schiff bases derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide possess significant antibacterial and anthelmintic activities (Varshney, Husain, & Parcha, 2014).
Anticancer Applications
The anticancer potential of 2-(4-Methylphenoxy)acetohydrazide derivatives has been explored, with Şenkardeş et al. (2021) reporting on the synthesis and evaluation of such compounds on different cancer cell lines, including gastric, cervical, and breast cancer cells. Notably, some compounds showed selective potency against human cancer cells compared to mouse fibroblast cell lines (Şenkardeş, Erdoğan, Çevik, & Küçükgüzel, 2021).
Antileishmanial Activity
In the context of antileishmanial activity, Ahsan et al. (2016) synthesized a series of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues and evaluated their in vitro antileishmanial activity. One particular compound showed promising results against the protozoan parasite Leishmania donovani (Ahsan, Ansari, Kumar, Soni, Yasmin, Jadav, & Sahoo, 2016).
Corrosion Inhibition
The use of compounds derived from 2-(4-Methylphenoxy)acetohydrazide in corrosion inhibition was investigated by Nataraja et al. (2011). They assessed the efficiency of these compounds in inhibiting steel corrosion in hydrochloric acid solution, demonstrating their potential as effective corrosion inhibitors (Nataraja, Venkatarangaiah Venkatesha, Manjunatha, Poojary, Pavithra, & Tandon, 2011).
Safety And Hazards
The compound is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-methylphenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPYOSQJTZYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351137 | |
Record name | 2-(4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)acetohydrazide | |
CAS RN |
36304-39-9 | |
Record name | (4-Methylphenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36304-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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